The synthesis of alicapistat involves a multistep process that optimizes the production of α-ketoamide peptidomimetic inhibitors. Initial steps include the conversion of protected amino acids into Weinreb amides, followed by reductions and transformations to yield the desired α-ketoamide structure.
Alicapistat has a molecular formula of . Its structure includes multiple functional groups that contribute to its activity as a calpain inhibitor.
The compound's design allows for selective inhibition of calpain enzymes while minimizing interactions with other proteases such as papain and cathepsins B and K .
Alicapistat participates in several chemical reactions during its synthesis, particularly involving oxidation and coupling reactions.
Alicapistat exerts its pharmacological effects by inhibiting calpain enzymes, which are calcium-dependent cysteine proteases involved in cellular signaling pathways related to neurodegeneration.
Alicapistat possesses distinct physical and chemical properties that influence its behavior as a drug candidate.
The pharmacokinetics of alicapistat have been studied in Phase 1 trials, assessing its safety, tolerability, and pharmacodynamics .
Alicapistat has been primarily investigated for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease and mild cognitive impairment.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3